molecular formula C24H28N2O2 B3575293 1-(2,3-dimethoxybenzyl)-4-(2-naphthylmethyl)piperazine

1-(2,3-dimethoxybenzyl)-4-(2-naphthylmethyl)piperazine

Cat. No.: B3575293
M. Wt: 376.5 g/mol
InChI Key: JGFIHXCXISJFIC-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxybenzyl)-4-(2-naphthylmethyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethoxybenzyl group and a 2-naphthylmethyl group

Preparation Methods

The synthesis of 1-(2,3-dimethoxybenzyl)-4-(2-naphthylmethyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxybenzyl chloride and 2-naphthylmethyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(2,3-Dimethoxybenzyl)-4-(2-naphthylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydride or lithium diisopropylamide (LDA) to introduce new substituents on the aromatic rings.

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the aromatic rings or the piperazine ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-(2-naphthylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2,3-Dimethoxybenzyl)-4-(2-naphthylmethyl)piperazine can be compared with other piperazine derivatives, such as:

    1-Benzyl-4-(2-naphthylmethyl)piperazine: Lacks the methoxy groups on the benzyl ring, which may affect its chemical reactivity and biological activity.

    1-(2,3-Dimethoxybenzyl)-4-benzylpiperazine: Lacks the naphthylmethyl group, which may influence its binding affinity to molecular targets.

    1-(2,3-Dimethoxybenzyl)-4-(4-methoxybenzyl)piperazine: Contains an additional methoxy group on the benzyl ring, potentially altering its pharmacokinetic properties.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-27-23-9-5-8-22(24(23)28-2)18-26-14-12-25(13-15-26)17-19-10-11-20-6-3-4-7-21(20)16-19/h3-11,16H,12-15,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFIHXCXISJFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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